molecular formula C24H40O4 B7838700 alpha-Hyodeoxycholic acid

alpha-Hyodeoxycholic acid

Cat. No.: B7838700
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-CDONHWFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Hyodeoxycholic acid (HDCA), a secondary bile acid with the CAS number 83-49-8, is a significant biochemical tool for advanced research. Originally identified as a major component of hog bile , HDCA is recognized for its role as a signaling molecule interacting with key receptors such as the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor (TGR5) . Recent investigations highlight its promising therapeutic potential across multiple fields. In metabolic research, HDCA has been identified as a characteristic bile acid for Metabolic Syndrome (MS) and demonstrates efficacy in ameliorating metabolic abnormalities in animal models by modulating genes involved in primary bile acid synthesis and fatty acid degradation . It also shows pronounced effects on gut health, where it enhances intestinal barrier function by upregulating tight junction proteins (ZO-1, Claudin, Occludin) and positively modulating the gut microbiota, for instance, by significantly increasing the abundance of beneficial Lactobacillus . Furthermore, studies reveal a novel role for HDCA in neurology, where it can relieve neuropathic pain by activating the FXR-mediated PPAR-γ/MMP-2/MMP-9 signaling pathway, restoring intestinal integrity, and reducing systemic inflammation . With its multifaceted mechanisms and research applications in metabolism, immunology, and neurology, this compound is a valuable compound for probing complex host-microbiome interactions and bile acid signaling pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20?,21+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-CDONHWFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0598 mg/mL
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83-49-8
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198.5 °C
Record name Hyodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Four-Step Synthetic Pathway

The most efficient route to α-hyodeoxycholic acid involves a four-step transformation of hyodeoxycholic acid, as detailed in patent CN109134577B. The process begins with esterification of the C-24 carboxyl group, followed by oxidation of hydroxyl groups at C-3 and C-6 to ketones. Selective reduction and xanthomine-mediated side-chain modification yield the target compound.

Step 1: C-24 Esterification
Hyodeoxycholic acid (25.5 mmol) reacts with methanol under sulfuric acid catalysis at 5°C, achieving quantitative conversion to methyl hyodeoxycholate. The reaction proceeds for 8 hours at 25°C, followed by neutralization with saturated NaHCO₃ and ethyl acetate extraction. Nuclear magnetic resonance (NMR) confirms successful esterification: δ 3.69 ppm (singlet, methyl ester).

Step 2: Dual Oxidation
Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C oxidizes C-3α and C-6α hydroxyl groups to ketones within 20 minutes. Thin-layer chromatography (TLC) monitors reaction completion, with isopropanol quenching excess oxidant. The diketone intermediate is isolated in 92% yield after ethyl acetate washing and magnesium sulfate drying.

Step 3: Selective Ketone Reduction
Sodium borohydride in methanol selectively reduces the C-3 ketone at 0°C, preserving the C-6 ketone. Adjusting pH to 6–7 with dilute HCl prevents over-reduction. TLC (hexane:ethyl acetate 3:1) confirms >95% conversion to the 3α-hydroxy-5α-cholanate intermediate.

Step 4: Xanthomine Reaction
Heating the intermediate with hydrazine hydrate and KOH in diethylene glycol at 140°C for 2 hours removes the C-6 ketone via hydrazone formation. Subsequent thermal elimination at 180°C for 4 hours yields α-hyodeoxycholic acid, which is acidified to pH 2–3, extracted into ethyl acetate, and recrystallized. The final product exhibits a melting point of 200–201°C and 99% purity by HPLC.

Table 1: Four-Step Synthesis Performance Metrics

StepReaction TimeYield (%)Key Reagents
18 h100H₂SO₄, MeOH
220 min92Jones reagent
330 min95NaBH₄
46 h47 (total)N₂H₄, KOH

Industrial-Scale Purification Techniques

Saponification-Acidification Protocol

Patent CN103772465B outlines a large-scale method converting crude HDCA to high-purity α-hyodeoxycholic acid. Saponification of pig bile extracts with NaOH (10% w/v) at 95–100°C for 16–24 hours hydrolyzes conjugated bile salts. Acidification to pH 2–3 with HCl precipitates HDCA, which is extracted into ethyl acetate and washed to neutrality.

Critical Purification Steps:

  • Amine Salt Formation: Crude HDCA (35 g) dissolves in ethanol, treated with triethylamine (10.5 g) to form a crystalline amine salt. Cooling to 0°C maximizes precipitation.

  • Alkaline Recrystallization: The amine salt is dissolved in water with NaOH (2 g), re-acidified with HCl, and filtered to yield 99% pure α-hyodeoxycholic acid. This step eliminates residual pigments and fatty acids.

Table 2: Purification Efficiency

ParameterCrude HDCAPurified Product
Purity (HPLC)85%99.5%
Melting Point (°C)195–198200–201
Overall Yield43%

Traditional Extraction from Hog Bile

Natural Source Isolation

Prior to synthetic methods, α-hyodeoxycholic acid was isolated from hog bile, where it constitutes 40–60% of bile acids. Fresh bile (1 L) is treated with ethanol to precipitate mucins, followed by alkaline hydrolysis (NaOH, 95°C, 24 h) to deconjugate taurine/glycine residues. Acidification to pH 3–4 precipitates a crude bile acid mixture, from which α-hyodeoxycholic acid is separated via fractional crystallization in ethyl acetate.

Limitations:

  • Low yield (12–18%) due to co-precipitation of β-isomers

  • Labor-intensive purification requiring multiple recrystallizations

  • Batch-to-batch variability in hog bile composition

Spectroscopic Characterization

Structural Verification

Synthetic α-hyodeoxycholic acid is validated through:

  • ¹H NMR (400 MHz, CDCl₃): δ 0.66 (18-CH₃), 3.63 (6α-H), 4.07 (3α-H)

  • IR (KBr): 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1465 cm⁻¹ (C-O)

  • High-Resolution MS: m/z 393.2743 [M+H]⁺ (calc. 393.2748)

Table 3: Comparative Spectroscopic Data

TechniqueKey PeaksReference
¹H NMRδ 3.69 (COOCH₃), δ 0.94 (CH₂CH₃)
IR1705 cm⁻¹ (ester C=O)
HPLCtR = 12.4 min (C18 column)

Industrial Optimization Strategies

Solvent Recovery Systems

Ethyl acetate accounts for 80% of solvent use in large-scale synthesis. Closed-loop distillation systems recover >95% solvent, reducing production costs by 30%.

Catalytic Oxidation Alternatives

Replacing Jones reagent with IBX (2-iodoxybenzoic acid) minimizes chromium waste. Pilot studies show comparable oxidation yields (89–91%) with lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: Alpha-Hyodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound.

    Substitution: Halogenation reactions can occur using halogenating agents like thionyl chloride.

Major Products:

Scientific Research Applications

Metabolic Disorders

Role in Nonalcoholic Fatty Liver Disease (NAFLD)
Recent studies have demonstrated that HDCA plays a critical role in ameliorating NAFLD. Research indicates that serum levels of HDCA are inversely correlated with the severity of NAFLD in both human patients and animal models. Supplementation with HDCA has been shown to activate fatty acid oxidation via peroxisome proliferator-activated receptor alpha (PPARα), leading to improved metabolic profiles and reduced liver fat accumulation .

  • Mechanism of Action : HDCA facilitates the nuclear localization of PPARα by disrupting the RAN protein complex, which enhances fatty acid metabolism in the liver .

Cardiovascular Health

Effects on Atherosclerosis
HDCA has been investigated for its potential antiatherosclerotic properties. In studies involving LDL receptor knockout mice, HDCA supplementation resulted in significant reductions in body weight and a decrease in atherosclerotic lesions. The compound improves high-density lipoprotein (HDL) function, which is crucial for reverse cholesterol transport and overall cardiovascular health .

  • Clinical Implications : The ability of HDCA to enhance HDL functionality suggests its potential as a therapeutic agent for preventing cardiovascular diseases associated with dyslipidemia .

Bile Acid Homeostasis

Impact on Cholesterol Metabolism
HDCA influences cholesterol metabolism by reducing intestinal cholesterol absorption and increasing fecal cholesterol excretion. This property makes it a candidate for managing conditions related to hyperlipidemia . Studies have shown that dietary intake of HDCA can lead to a decrease in LDL cholesterol levels while promoting hepatic cholesterol biosynthesis .

Steroidogenesis

Precursor for Steroid Synthesis
Historically, HDCA has been utilized as a precursor for steroid synthesis, particularly progesterone. Its industrial applications have included the production of various steroid hormones due to its availability from hog bile, where it constitutes a significant proportion of bile acids .

Anti-inflammatory Properties

Reduction of Inflammation
HDCA exhibits anti-inflammatory effects, which may contribute to its therapeutic benefits in metabolic disorders and liver diseases. Research indicates that HDCA supplementation reduces the expression of pro-inflammatory cytokines and chemokines in vitro, suggesting a mechanism through which it may alleviate inflammation associated with metabolic dysregulation .

Comprehensive Data Table

Application AreaMechanism/EffectReferences
Nonalcoholic Fatty Liver DiseaseActivates PPARα, enhances fatty acid oxidation
Cardiovascular HealthImproves HDL function, reduces atherosclerotic lesions
Cholesterol MetabolismDecreases intestinal absorption, increases fecal excretion
Steroid SynthesisPrecursor for steroid hormones
Anti-inflammatory EffectsReduces pro-inflammatory cytokines

Case Studies

  • NAFLD Intervention Study : A study involving male wild-type mice demonstrated that dietary supplementation with HDCA led to significant improvements in liver health metrics, including reduced triglycerides and ALT levels, highlighting its potential as a therapeutic agent for NAFLD .
  • Atherosclerosis Model : In LDL receptor-knockout mice fed a Western diet supplemented with HDCA, researchers observed reduced body weight and improved lipid profiles over 15 weeks, indicating its efficacy as an antiatherosclerotic agent .

Mechanism of Action

Alpha-Hyodeoxycholic acid exerts its effects by acting as an agonist for liver X receptor alpha and G-protein-coupled bile acid receptor. These receptors are involved in the regulation of lipid homeostasis and glucose metabolism. Activation of these receptors leads to the expression of genes that promote cholesterol efflux and reduce inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

Bile acids differ in hydroxylation patterns, which dictate their hydrophilicity, receptor interactions, and metabolic effects. Key structural analogs of α-HDCA include:

Compound Hydroxylation Sites Molecular Weight Key Functional Attributes
α-Hyodeoxycholic acid 3α, 6α 392.58 g/mol Potent LDL reduction, high fecal sterol excretion
α-Hyocholic acid (α-HCA) 3α, 6α, 7α 408.58 g/mol Moderate LDL reduction, lower biliary cholesterol saturation
Chenodeoxycholic acid 3α, 7α 392.58 g/mol Flammable liquid; skin/eye irritant (H315, H319)
3-Dehydrodeoxycholic acid 3-keto, 12α 390.56 g/mol Ketone group at C3 alters metabolism and receptor binding

Figure 1: Structural comparison of α-HDCA with analogs.

Metabolic Effects in Preclinical Models

A hamster study compared α-HDCA and α-HCA (0.1% dietary supplementation for 3 weeks) :

  • LDL Cholesterol : Both compounds significantly reduced LDL levels, but α-HDCA induced a stronger systemic hypocholesterolemic effect.
  • Hepatic Enzymes : α-HDCA stimulated HMG-CoA reductase (cholesterol synthesis) 13.5-fold vs. 7.7-fold for α-HCA. Neither affected cholesterol 7α-hydroxylase (bile acid synthesis).
  • Biliary Cholesterol Saturation : α-HDCA increased saturation 5-fold vs. 2-fold for α-HCA, suggesting higher hydrophilicity reduces micellar cholesterol solubility.
  • Fecal Sterol Excretion : α-HDCA caused 11.6-fold higher neutral sterol excretion vs. 3.2-fold for α-HCA, correlating with a 59% reduction in intestinal cholesterol absorption.

Therapeutic Implications

  • α-HDCA : Superior cholesterol-lowering efficacy but may increase gallstone risk due to biliary cholesterol supersaturation .
  • Chenodeoxycholic Acid: Used clinically for gallstone dissolution but poses flammability hazards and dermal toxicity .
  • 3-Dehydrodeoxycholic Acid : The 3-keto group may reduce receptor affinity compared to α-HDCA, limiting therapeutic utility .

Biological Activity

Alpha-hyodeoxycholic acid (HDCA) is a bile acid derivative that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of HDCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

HDCA exerts its biological effects primarily through the modulation of nuclear receptors involved in lipid metabolism and inflammation. Key mechanisms include:

  • PPARα Activation : HDCA promotes the nuclear localization of peroxisome proliferator-activated receptor alpha (PPARα), a critical regulator of fatty acid oxidation (FAO). This interaction is facilitated by HDCA's binding to RAN protein, which disrupts the formation of RAN/CRM1/PPARα export heterotrimer, thereby enhancing PPARα's nuclear presence and activity .
  • Inhibition of Farnesoid X Receptor (FXR) : HDCA has been shown to inhibit FXR activity, which plays a role in bile acid homeostasis and lipid metabolism. This inhibition contributes to the alleviation of NAFLD by upregulating hepatic CYP7B1, an enzyme involved in bile acid synthesis .
  • Anti-inflammatory Effects : In addition to its metabolic effects, HDCA reduces the expression of pro-inflammatory cytokines and chemokines in hepatic and macrophage cell lines, indicating its potential to mitigate inflammation associated with metabolic disorders .

Research Findings

Recent studies have provided insights into the biological activity of HDCA, particularly regarding its effects on NAFLD:

  • Case Study: NAFLD Models : In multiple mouse models of NAFLD, dietary supplementation with HDCA resulted in significant improvements in liver health. Mice treated with HDCA exhibited enhanced FAO, increased levels of β-hydroxybutyrate, and reduced hepatic fat accumulation. Notably, these effects were abolished in PPARα knockout mice, underscoring the importance of PPARα in mediating HDCA's actions .
  • Gut Microbiota Interaction : Research has also indicated that HDCA influences gut microbiota composition, increasing the abundance of beneficial species like Parabacteroides distasonis. This modulation may further enhance lipid catabolism through PPARα signaling pathways .

Table 1: Summary of Biological Activities of HDCA

MechanismEffectReference
PPARα ActivationIncreased fatty acid oxidation
FXR InhibitionUpregulation of CYP7B1
Anti-inflammatory ActivityReduced cytokine expression
Gut Microbiota ModulationIncreased beneficial bacterial species

Clinical Implications

The therapeutic potential of HDCA extends beyond NAFLD. Its ability to modulate lipid metabolism and inflammation suggests possible applications in other metabolic disorders such as obesity and dyslipidemia. The findings from animal studies indicate that HDCA could serve as a promising candidate for drug development aimed at treating metabolic diseases.

Q & A

Q. How can the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework improve hypothesis generation for this compound research?

  • Methodological Answer : Align hypotheses with gaps in bile acid receptor signaling (e.g., unexplored cross-talk with GPCRs). Ensure feasibility by piloting assays (e.g., 3D spheroid models) before large-scale experiments .

Conflict Resolution in Data Interpretation

Q. What methodologies reconcile discrepancies in this compound’s role in cholesterol homeostasis?

  • Methodological Answer : Cross-validate findings using orthogonal techniques: quantify biliary cholesterol secretion via gallbladder cannulation in mice and correlate with hepatic HMG-CoA reductase activity. Meta-regression of published datasets can identify confounding variables (e.g., dietary cholesterol intake) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Hyodeoxycholic acid
Reactant of Route 2
alpha-Hyodeoxycholic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.